Benzoylpaeoniflorin
Overview
Description
Benzoylpaeoniflorin: is a monoterpene glycoside derived from the roots of Paeonia lactiflora, a traditional Chinese medicinal plant. It is known for its diverse biological activities, including anti-inflammatory, anti-anaphylactic, and immunomodulatory effects .
Mechanism of Action
Target of Action
Benzoylpaeoniflorin (BPF) primarily targets key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 . These targets play a crucial role in the inflammatory response, with NF-κB acting as a transcription factor that regulates genes responsible for both the innate and adaptive immune response, and COX-1 and COX-2 being involved in the production of prostanoids, including prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes including inflammation .
Mode of Action
BPF interacts with its targets by inhibiting their expression . This interaction results in a decrease in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response .
Biochemical Pathways
BPF affects several biochemical pathways. It inhibits the expressions of key mediators of inflammation such as NF-κB, COX-1, and COX-2 . Furthermore, it suppresses the lipopolysaccharide (LPS)-mediated phosphorylation of p65, p38, JNK, and ERK, which are components of the NF-kB and mitogen-activated protein kinases (MAPKs) pathways . These pathways play a significant role in the regulation of immune responses and inflammation .
Pharmacokinetics
It is known that the bioavailability of paeoniflorin, a compound closely related to bpf, can be improved with the addition of benzene sulfonate
Result of Action
The action of BPF results in a decrease in the production of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . In a mouse model of sepsis, treatment with BPF resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 compared to control mice . These molecular and cellular effects contribute to the anti-inflammatory and immunomodulatory effects of BPF .
Action Environment
The action, efficacy, and stability of BPF can be influenced by various environmental factors. For instance, the ecological and environmental factors of the habitat of Paeoniaceae plants, from which BPF is extracted, should be carefully considered to produce traditional Chinese medicines with high paeoniflorin content . Additionally, the effects of BPF can be influenced by the physiological environment, such as the presence of inflammation or sepsis .
Biochemical Analysis
Biochemical Properties
Benzoylpaeoniflorin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been found to inhibit the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are essential in modulating inflammatory responses and reducing apoptosis in cells. Additionally, this compound interacts with inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, further highlighting its role in anti-inflammatory pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells and macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This inhibition is achieved through the suppression of NF-κB and mitogen-activated protein kinases (MAPKs) signaling pathways . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the phosphorylation of key proteins involved in these processes . These cellular effects contribute to its potential therapeutic benefits in treating inflammatory and autoimmune diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to and inhibit specific biomolecules, leading to changes in gene expression and enzyme activity. This compound inhibits the phosphorylation of NF-κB, p38, JNK, and ERK, which are critical components of the inflammatory signaling pathways . By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, this compound has been shown to inhibit histidine decarboxylase (HDC) and MAPKs, further contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of inflammatory cytokine production and apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of sepsis, this compound has been shown to reduce inflammatory cytokine production and improve survival rates at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, emphasizing the importance of determining optimal dosage levels for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It is metabolized through pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors in the biosynthesis of monoterpene glycosides . These metabolic pathways play a crucial role in determining the bioavailability and therapeutic potential of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound is primarily distributed in the root bark of Paeonia lactiflora, with significant accumulation in the xylem . This distribution pattern is essential for understanding the compound’s localization and potential therapeutic effects in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, where it interacts with target biomolecules to exert its effects . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylpaeoniflorin can be synthesized through the esterification of paeoniflorin with benzoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Paeonia lactiflora using solvent extraction methods. The roots are first dried and powdered, then subjected to extraction with solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Benzoylpaeoniflorin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylpaeoniflorone.
Reduction: Reduction reactions can convert it back to paeoniflorin.
Substitution: this compound can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products:
Oxidation: Benzoylpaeoniflorone.
Reduction: Paeoniflorin.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzoylpaeoniflorin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, sepsis, and anaphylactic reactions
Industry: It is used in the formulation of traditional Chinese medicines and herbal supplements.
Comparison with Similar Compounds
Paeoniflorin: A closely related monoterpene glycoside with similar anti-inflammatory and immunomodulatory properties.
Oxypaeoniflorin: Another derivative of paeoniflorin with comparable biological activities.
Albiflorin: A monoterpene glycoside with similar therapeutic potential.
Uniqueness: Benzoylpaeoniflorin is unique due to its benzoyl group, which enhances its anti-inflammatory and anti-anaphylactic activities compared to its parent compound, paeoniflorin . This structural modification allows it to interact more effectively with molecular targets involved in inflammatory and allergic responses.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-49-8 | |
Record name | Benzoylpaeoniflorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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